1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a thiophene ring substituted with a chlorine atom and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Thiophene Derivative: The starting material, 5-chlorothiophene-2-carbaldehyde, is synthesized through chlorination of thiophene-2-carbaldehyde.
Azide Formation: The aldehyde group of 5-chlorothiophene-2-carbaldehyde is converted to an azide group using sodium azide in the presence of a suitable solvent.
Cycloaddition Reaction: The azide intermediate undergoes a cycloaddition reaction with an alkyne to form the triazole ring. This reaction is typically carried out under copper-catalyzed conditions (CuAAC).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dihydrotriazoles.
Substitution: Formation of substituted thiophene derivatives.
Scientific Research Applications
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is studied for its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, while the thiophene ring can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(5-methylthiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
- 1-[(5-ethoxythiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-[(5-chlorothiophen-2-yl)methyl]-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of the chlorine atom on the thiophene ring, which can influence its reactivity and interactions with biological targets. This compound’s specific substitution pattern and functional groups make it a valuable scaffold for the development of new therapeutic agents and materials.
Properties
IUPAC Name |
1-[(5-chlorothiophen-2-yl)methyl]triazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S/c9-7-2-1-5(15-7)3-12-4-6(8(13)14)10-11-12/h1-2,4H,3H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYEWMFKJHCVXHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Cl)CN2C=C(N=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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